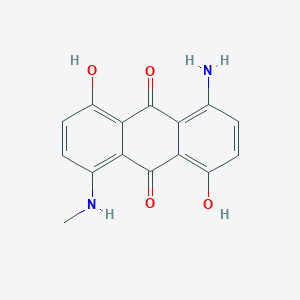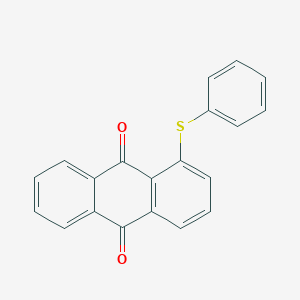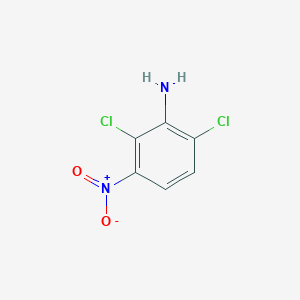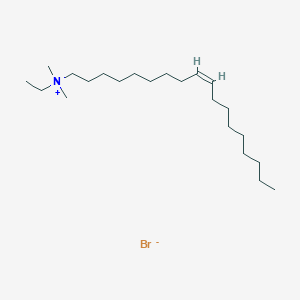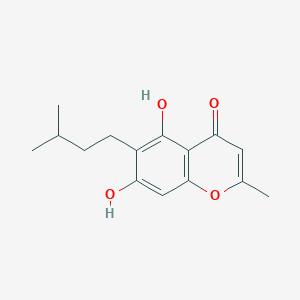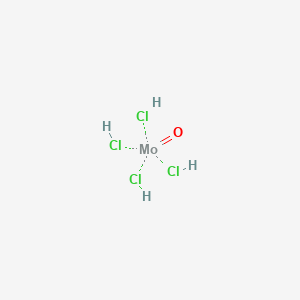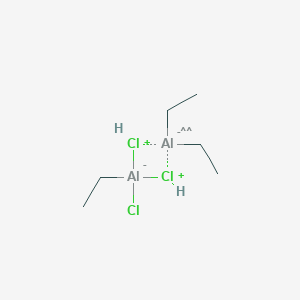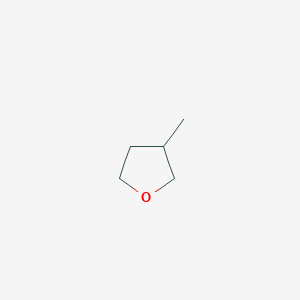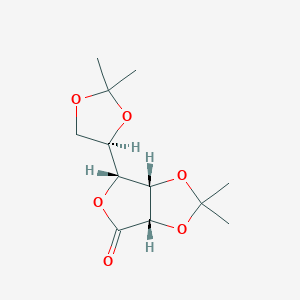
2,3:5,6-ジ-O-イソプロピリデン-D-マンノノ-1,4-ラクトン
概要
説明
(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a useful research compound. Its molecular formula is C12H18O6 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
オバリシンの合成
この化合物は、オバリシンの合成における保護されたマンノース中間体として使用されます . オバリシンは、内皮細胞の増殖と血管新生を強力に阻害するため、がん治療の潜在的な候補です。
ヒキジミシンの糖コアの合成
この化合物は、ヒキジミシンの糖コアの合成にも使用されます . ヒキジミシンは、グラム陽性菌に対して活性を示し、抗腫瘍活性も示す抗生物質です。
1,2,3-トリアゾールの合成
炭水化物由来の1,2,3-トリアゾールの合成に対する継続的な関心の1つとして、この化合物は、さまざまなアセチレンとの反応において、トリアゾール結合オリゴ糖アナログを生成するために調査されてきました . これらのアナログは、一般的にカルボハイドライドと呼ばれる炭水化物模倣体のクラスに属しています .
大腸菌のβ-ガラクトシダーゼ阻害剤
D-マンノノ-1,4-ラクトンは大腸菌のβ-ガラクトシダーゼの阻害剤として作用します . これは、この糖のフラノース型がその有効性に寄与していたことの証明となります。
結晶構造解析
この化合物は、結晶構造解析で使用されてきました . 固体状態構造は、標題化合物のβ-アノマー型を確認し、アジドと塩化物の前駆体の構造の証拠を提供します .
カルボハイドライドの合成
この化合物は、カルボハイドライドの合成に使用されます . カルボハイドライドは、特に新規医薬品の開発において、医薬品化学で潜在的な用途を持つ炭水化物模倣体です .
作用機序
Target of Action
The primary target of 2,3:5,6-Di-O-Isopropylidene-D-Mannono-1,4-Lactone is β-galactosidase of Escherichia coli . This enzyme plays a crucial role in the metabolism of lactose in the bacteria.
Mode of Action
The compound acts as an inhibitor to β-galactosidase . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of lactose into glucose and galactose. The furanose form of this sugar is contributory to its efficacy .
Biochemical Pathways
By inhibiting β-galactosidase, the compound disrupts the lactose metabolism pathway in E. coli . This leads to a decrease in the production of glucose and galactose, which are essential for the bacteria’s energy production and various other metabolic processes.
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the gastrointestinal tract.
Result of Action
The inhibition of β-galactosidase leads to a disruption in the metabolic processes of E. coli . This can result in the bacteria’s growth being inhibited, making the compound potentially useful in the treatment of bacterial infections.
生化学分析
Biochemical Properties
The compound plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of ovalicin and the sugar core of hikizimycin . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
The effects of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone within cells and tissues are complex processes. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone and any effects on its activity or function are important aspects of its biochemical properties. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZPAXSEAVOAKB-HXFLIBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231735 | |
| Record name | 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14440-56-3 | |
| Record name | 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14440-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








ANone: This compound possesses a unique structure that makes it highly valuable for synthetic chemists:
- Protected Sugar: The presence of two isopropylidene protecting groups shields specific hydroxyl groups on the sugar molecule. This allows for selective chemical manipulations at other reactive sites. []
- Lactone Functionality: The lactone ring can be readily opened by nucleophiles, leading to the formation of new carbon-carbon bonds and providing access to a diverse range of functionalized carbohydrates. [, , ]
ANone: You're right, the choice of base significantly influences the reaction pathway. Let's break it down:
- Strong Bases (e.g., potassium hydride): These favor the formation of (E)- and (Z)-ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5 : 7,8-di-O-isopropylidene-D-manno-oct-2-enonate. This reaction proceeds via an addition-elimination mechanism, where the isocyanoacetate adds to the lactone carbonyl, followed by elimination to yield the α,β-unsaturated ester. [, ]
- Weaker Bases (e.g., DBN): These conditions predominantly lead to the formation of oxazole derivatives, specifically ethyl 5-[(1S)-1,2 : 4,5-di-O-isopropylidene-D-arabinitol-1-yl]oxazole-4-carboxylate. This reaction likely involves an intramolecular cyclization after the initial addition of isocyanoacetate. []
ANone: C-Glycosyl compounds are carbohydrate derivatives where a carbon atom, rather than the anomeric oxygen, links the sugar unit to another molecule. They are of great interest due to:
- Increased Stability: The C-glycosidic bond is more resistant to enzymatic hydrolysis compared to the typical O-glycosidic linkage found in many natural carbohydrates. This stability makes them attractive targets for drug discovery. [, ]
- Mimicking Natural Products: C-Glycosyl compounds can serve as stable mimics of naturally occurring glycosides, potentially leading to the development of new therapeutics and biological probes. [, ]
ANone: This lactone is quite versatile. For instance:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
